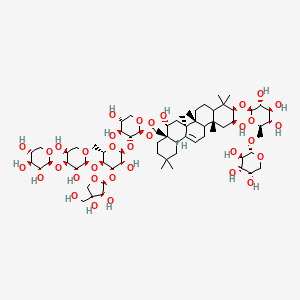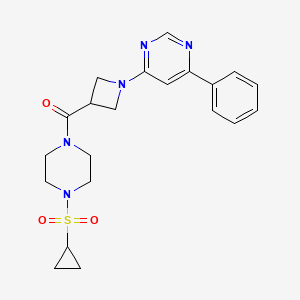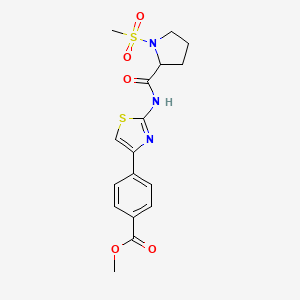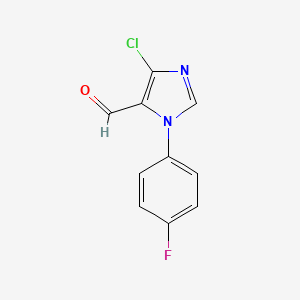![molecular formula C24H28N4O4 B2752649 Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252817-17-6](/img/structure/B2752649.png)
Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a tetrahydropyrimidine ring, and a phenylpiperazine group . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques like NMR, IR, and HRMS spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Based on its structure, it could potentially undergo reactions typical of methoxyphenyl groups, tetrahydropyrimidines, and phenylpiperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxyphenyl and phenylpiperazine groups could impact its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
The piperazine moiety is a common feature in compounds with antimicrobial properties. This compound, with its piperazine ring, could be investigated for its efficacy against a range of microbial pathogens. Research has shown that similar structures exhibit significant antibacterial and antifungal activities .
Pharmacokinetic Modulation
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances. This compound could be used to enhance the bioavailability and distribution of active pharmaceutical ingredients within the body .
Antitumor Applications
Compounds with a piperazine ring have been associated with antitumor properties. This particular compound could be explored for its potential use in cancer treatment, possibly as a chemotherapeutic agent or as a part of targeted drug delivery systems .
Neurodegenerative Disease Treatment
Piperazine derivatives have been implicated in treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. This compound could be part of novel therapeutic strategies for managing these conditions .
Antipsychotic and Antidepressant Effects
The structural similarity of this compound to known antipsychotic and antidepressant drugs suggests that it could be studied for its potential effects on central nervous system disorders .
Anti-inflammatory Properties
Due to the presence of the piperazine ring, this compound may exhibit anti-inflammatory properties. It could be researched for use in treating various inflammatory conditions .
Anticoagulant Usage
Piperazine derivatives can act as anticoagulants. This compound might be useful in the development of new anticoagulant drugs, which are crucial in the prevention of thrombotic disorders .
Psychoactive Substance Analysis
While piperazine compounds are used in legitimate medical treatments, they are also known as psychoactive substances used illegally for recreational purposes. This compound could be studied to understand its psychoactive properties and potential risks .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-19-10-6-7-17(15-19)22-21(23(29)32-2)20(25-24(30)26-22)16-27-11-13-28(14-12-27)18-8-4-3-5-9-18/h3-10,15,22H,11-14,16H2,1-2H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLFLRLXJNOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)


![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)
![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)

![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2752584.png)

